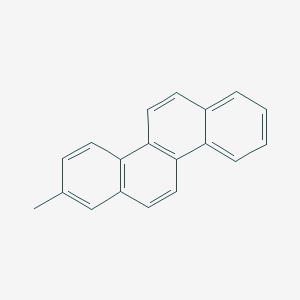

2-Methylchrysene

Descripción general

Descripción

2-Methylchrysene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a methyl derivative of chrysene, which is a well-known PAH. This compound is found in the environment as a contaminant, particularly in smoked food products . It is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and health risks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylchrysene can be synthesized through various methods, including photochemical cyclization of stilbenoids. This method involves the use of light to induce the cyclization of stilbene derivatives to form methylated chrysenes .

Industrial Production Methods: It is available as a certified reference material for the quantification of the analyte in soil and sediment samples using gas chromatography followed by mass spectrometric analysis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylchrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the addition of hydrogen to the compound, potentially leading to the formation of dihydro derivatives.

Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Environmental Studies

2-Methylchrysene serves as a reference material for quantifying PAHs in environmental samples such as soil, sediment, and water. Its presence in these matrices can indicate contamination levels and help assess the ecological impact of PAHs.

Table 1: Environmental Applications of this compound

| Application | Description |

|---|---|

| Reference Material | Used to quantify PAHs in environmental samples. |

| Contamination Studies | Helps in assessing the levels of PAH contamination in various ecosystems. |

| Ecotoxicological Research | Investigates the effects of PAHs on aquatic and terrestrial organisms. |

Toxicology

Research into the toxicological effects of this compound has revealed its potential carcinogenic properties. It interacts with cellular macromolecules, particularly DNA, leading to the formation of DNA adducts that can disrupt normal cellular processes and initiate carcinogenesis.

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to detect and quantify PAHs. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze complex mixtures containing this compound.

Table 2: Analytical Techniques Using this compound

| Technique | Description |

|---|---|

| Gas Chromatography | Separates volatile compounds based on their physical properties. |

| Mass Spectrometry | Identifies compounds based on mass-to-charge ratios, providing detailed compositional analysis. |

Industrial Applications

This compound's role in industrial applications is primarily related to food safety and contamination studies. It has been studied for its presence in smoked foods, where PAHs can accumulate during the smoking process.

Concerns in Food Safety

- The presence of this compound in food products raises concerns regarding potential health risks associated with PAH consumption.

Case Study 1: Environmental Impact Assessment

A study conducted on sediment samples from urban waterways demonstrated that this compound was present at significant levels, correlating with urban runoff and industrial discharges. This case highlighted the need for ongoing monitoring of PAH levels to protect aquatic life and human health.

Case Study 2: Health Risks for Firefighters

Research indicated that structural firefighters are exposed to various PAHs, including this compound, during training exercises involving burning materials. The study assessed skin deposition and urinary biomarkers to evaluate exposure levels, emphasizing the importance of protective gear.

Mecanismo De Acción

The mechanism of action of 2-Methylchrysene involves its metabolic activation to form reactive intermediates that can bind to DNA and other cellular macromolecules. These interactions can lead to mutations and other genetic alterations, contributing to its carcinogenic properties. The metabolic activation typically involves cytochrome P450 enzymes, which convert this compound into its reactive metabolites .

Comparación Con Compuestos Similares

- 1-Methylchrysene

- 3-Methylchrysene

- 4-Methylchrysene

Comparison: 2-Methylchrysene is unique among its methylated chrysene counterparts due to its specific position of the methyl group on the chrysene structure. This positional difference can influence its chemical reactivity, biological activity, and environmental behavior. For example, the position of the methyl group can affect the compound’s ability to undergo metabolic activation and form DNA adducts, which are critical for its carcinogenic potential .

Actividad Biológica

2-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by its four fused benzene rings with a methyl group at the second position, represented chemically as C₁₈H₁₄. This compound is of significant interest in toxicology and environmental science due to its potent biological activity, particularly its carcinogenic properties. Research indicates that this compound can be metabolized in the body to form reactive intermediates that bind to DNA, leading to mutagenic effects and tumor induction in laboratory animals .

Carcinogenic Mechanisms

The biological activity of this compound primarily revolves around its ability to induce cancer. Studies have demonstrated that its metabolites can lead to the formation of DNA adducts, which are critical for understanding its carcinogenic potential. These adducts can result in mutations that contribute to tumorigenesis. For instance, laboratory studies have shown that exposure to this compound can induce tumors in various animal models, highlighting its role as a significant carcinogen .

Comparative Carcinogenicity

A comparative analysis of methylated chrysene compounds reveals that this compound exhibits higher carcinogenic potential than its isomers. The following table summarizes the carcinogenicity and unique features of several methylated chrysenes:

| Compound | Structure | Carcinogenicity | Unique Features |

|---|---|---|---|

| This compound | Four fused benzene rings + CH₃ | High | Strong DNA adduct formation |

| 1-Methylchrysene | Similar structure | Moderate | Less potent than this compound |

| 3-Methylchrysene | Similar structure | Moderate | Different metabolic pathways |

| 4-Methylchrysene | Similar structure | Low | Less studied; limited data available |

| 5-Methylchrysene | Similar structure | Moderate | Known for different oxidative products |

The primary distinction of this compound lies in its potent carcinogenic properties compared to other methylated chrysene isomers, making it a focus for toxicological studies.

Metabolic Pathways

Research on the metabolic pathways of this compound indicates that it undergoes biotransformation primarily through cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are responsible for the compound's biological effects, including mutagenicity and tumor promotion. The interaction with cellular macromolecules such as DNA is critical for understanding its toxicity profile .

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Tumor Induction in Animal Models : In one study, mice exposed to this compound showed significant tumor development after repeated application of the compound. This study highlighted the compound's ability to act as a complete carcinogen when combined with known promoters like tetradecanoyl phorbol acetate (TPA) .

- Ames Test for Mutagenicity : The Ames test has been employed to assess the mutagenic potential of this compound. Results indicated a strong mutagenic response, further corroborating its classification as a potential human carcinogen .

Environmental Impact

The presence of this compound in environmental matrices such as crude oil raises concerns regarding its impact on ecosystems and human health. Its persistence and bioaccumulation potential necessitate further studies on its environmental behavior and toxicity.

Propiedades

IUPAC Name |

2-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVBVYEMMJZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074819 | |

| Record name | 2-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-32-4 | |

| Record name | 2-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14NX74FOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Methylchrysene be synthesized in a laboratory setting, and if so, what is the method?

A2: Yes, this compound can be synthesized with high regioselectivity using a photochemical approach. The process involves a photochemical cyclization of a specifically designed stilbenoid precursor. This reaction is conducted under acidic, oxygen-free conditions, leading to the elimination of an ortho-methoxy group, resulting in a 72% yield of this compound [].

Q2: How does the presence of a methyl group at the 2-position influence the photodegradation of chrysene?

A3: Studies indicate that methyl-substituted chrysenes, including this compound, exhibit slightly higher photostability compared to the unsubstituted chrysene [, ]. This implies that the methyl group, regardless of its position on the chrysene ring, offers a degree of protection against degradation induced by UV radiation.

Q3: What are the typical photodegradation products of this compound?

A4: The photodegradation of this compound, similar to other PAHs, usually yields quinones, benzoic acid, and various derivatives containing hydroxyl, carbonyl, and carboxyl groups [, ]. These intermediates can further undergo oxidation, fragmentation, or even reduction reactions. Interestingly, when dichloromethane is used as a solvent, the formation of chlorinated compounds is also observed, highlighting the influence of the solvent on the degradation pathway [].

Q4: Are there any established analytical methods for the identification and quantification of this compound in complex mixtures like crude oil?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for characterizing and quantifying this compound within complex mixtures such as crude oil and source rock extracts []. This method allows for the separation and identification of various organic compounds based on their volatility and mass-to-charge ratios, providing valuable insights into the composition of these complex samples.

Q5: Does the presence of this compound in the environment raise any concerns?

A6: this compound belongs to the broader category of methylated PAHs, which are suspected to possess toxic properties, especially towards marine organisms []. While specific toxicological data on this compound might be limited, its presence in crude oil, a known environmental contaminant, raises concerns about its potential impact on ecosystems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.